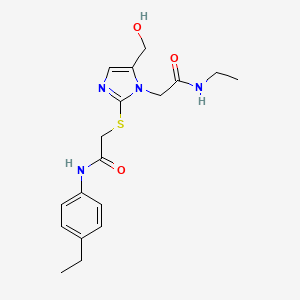![molecular formula C12H16O2 B2842235 2-[3-(Benzyloxy)propyl]oxirane CAS No. 112482-35-6](/img/structure/B2842235.png)
2-[3-(Benzyloxy)propyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[3-(Benzyloxy)propyl]oxirane” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 .
Synthesis Analysis
The synthesis of oxiranes, such as “this compound”, often involves reactions with peroxycarboxylic acids . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered ring structure, known as an oxirane or epoxide, with a benzyloxypropyl group attached .Chemical Reactions Analysis
Oxiranes, including “this compound”, can undergo a variety of reactions. For instance, they can react with carboxylic acids in the presence of a tertiary amine to produce β-hydroxypropyl esters . They can also undergo ring-opening reactions with various nucleophiles to produce vicinal di- or trifunctional derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Additives for Lubricating Oils and Fuels
2-[3-(Benzyloxy)propyl]oxirane and its derivatives demonstrate potential as antimicrobial additives in lubricating oils and fuels. A study investigated the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and confirmed their efficacy as antimicrobial agents in these applications (Talybov, Akhmedova, & Yusubov, 2022).
Synthesis of Racemic C-Nucleoside Analogues
The oxirane ring opening of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, a compound related to this compound, has been applied in the synthesis of racemic C-nucleoside analogues. This process has implications for the development of novel nucleoside analogues with potential therapeutic applications (Šála, Hřebabecký, Masojídková, & Holý, 2004).
Applications in Natural Product Syntheses
The rearrangement of 2,3-epoxysulfonates, including compounds structurally related to this compound, has been utilized in the synthesis of natural products like (-)-aphanorphine, (-)-alpha-herbertenol, and (-)-herbertenediol (Kita et al., 2003).
Development of Hydrophilic Polyether Elastomers
Research has been conducted on poly[(3-hydroxypropyl)oxirane] and poly[(4-hydroxybutyl)oxirane], which are related to this compound. These polymers demonstrate applications as hydrophilic elastomers and can be used to create tough, clear films from water or methanol (Shih & Tirrell, 1984).
Catalysts in Organic Synthesis
Theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, which are structurally similar to this compound, have revealed insights into potential applications of these compounds as catalysts in organic synthesis (Kuevi, Atohoun, & Mensah, 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(3-phenylmethoxypropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUBUKGYMZYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112482-35-6 |
Source


|
| Record name | 2-[3-(benzyloxy)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)


![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)

![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![2-((3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2842171.png)
![1-(4-bromophenyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842173.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2842174.png)

